Cas no 886496-15-7 (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carbohydrazide)

6-cyclopropyl-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- 6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carbohydrazide
- STK350426
- EN300-230363
- 6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide
- 886496-15-7
- AKOS000312639
- BBL040416
- 6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbohydrazide
-
- MDL: MFCD06739316
- インチ: InChI=1S/C12H15N5O/c1-6-10-8(12(18)15-13)5-9(7-3-4-7)14-11(10)17(2)16-6/h5,7H,3-4,13H2,1-2H3,(H,15,18)
- InChIKey: LJDQATXURZASEW-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(C2=C1C(C(NN)=O)=CC(C3CC3)=N2)C
計算された属性
- せいみつぶんしりょう: 245.12766012Da
- どういたいしつりょう: 245.12766012Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 85.8Ų
6-cyclopropyl-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-230363-2.5g |
6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide |
886496-15-7 | 95% | 2.5g |
$628.0 | 2024-06-20 | |
Enamine | EN300-230363-5.0g |
6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide |
886496-15-7 | 95% | 5.0g |
$1038.0 | 2024-06-20 | |
Chemenu | CM271642-1g |
6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide |
886496-15-7 | 95+% | 1g |
$551 | 2021-08-18 | |
Fluorochem | 026476-250mg |
6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide |
886496-15-7 | 250mg |
£120.00 | 2022-03-01 | ||
Fluorochem | 026476-5g |
6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide |
886496-15-7 | 5g |
£782.00 | 2022-03-01 | ||
Enamine | EN300-230363-10g |
6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide |
886496-15-7 | 10g |
$1860.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771946-5g |
6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide |
886496-15-7 | 98% | 5g |
¥13600.00 | 2024-04-26 | |
Enamine | EN300-230363-0.25g |
6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide |
886496-15-7 | 95% | 0.25g |
$189.0 | 2024-06-20 | |
Enamine | EN300-230363-0.5g |
6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide |
886496-15-7 | 95% | 0.5g |
$297.0 | 2024-06-20 | |
Enamine | EN300-230363-0.1g |
6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide |
886496-15-7 | 95% | 0.1g |
$132.0 | 2024-06-20 |
6-cyclopropyl-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carbohydrazide 関連文献
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6-cyclopropyl-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carbohydrazideに関する追加情報
6-Cyclopropyl-1,3-Dimethyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carbohydrazide: A Comprehensive Overview
6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide, identified by the CAS number 886496-15-7, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazolopyridines, which are known for their unique structural features and versatile reactivity. The presence of a cyclopropyl group at the 6-position and methyl groups at the 1 and 3 positions imparts distinctive electronic and steric properties to the molecule. The carbohydrazide functional group at the 4-position further enhances its reactivity and functional versatility.
The synthesis of 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied in recent years. Researchers have employed various methodologies to construct this complex heterocyclic framework. For instance, a two-step process involving the formation of an intermediate pyrazolopyridine followed by cyclopropanation has been reported. The optimization of reaction conditions, such as temperature and solvent selection, has significantly improved the yield and purity of the compound. The use of microwave-assisted synthesis has also been explored to accelerate the reaction process while maintaining high efficiency.
The structural characterization of CAS 886496-15-7 has been performed using advanced analytical techniques such as NMR spectroscopy and X-ray crystallography. These studies have provided detailed insights into the molecular geometry and conformational preferences of the compound. The cyclopropyl group adopts a puckered conformation due to its inherent ring strain, which influences the overall electronic distribution of the molecule. The methyl groups at positions 1 and 3 contribute to steric hindrance, which plays a crucial role in determining the compound's reactivity in various chemical transformations.
Recent studies have highlighted the potential of 6-cyclopropyl-1,3-dimethyl derivatives in medicinal chemistry. The compound's ability to act as a ligand for metal ions has been exploited in designing novel coordination complexes with applications in catalysis and drug delivery systems. Additionally, its role as an intermediate in the synthesis of bioactive molecules has been extensively explored. For example, researchers have utilized this compound as a precursor for constructing multi-functional scaffolds with potential anti-inflammatory and anti-cancer properties.
The biological evaluation of pyrazolo[3,4-b]pyridine derivatives has revealed promising results in several therapeutic areas. In vitro assays have demonstrated that these compounds exhibit selective inhibition against certain enzymes involved in inflammatory pathways. Furthermore, their ability to modulate cellular signaling pathways makes them attractive candidates for drug development programs targeting chronic diseases such as cancer and neurodegenerative disorders.
In terms of environmental impact, studies have shown that CAS 886496-15-7 exhibits low toxicity towards aquatic organisms under standard testing conditions. This suggests that its application in industrial processes may not pose significant risks to ecosystems when handled responsibly. However, further research is required to fully understand its long-term environmental fate and degradation pathways.
The integration of computational chemistry tools has greatly enhanced our understanding of carbohydrazide-containing compounds. Quantum mechanical calculations have provided valuable insights into their electronic structure and reactivity patterns. These computational studies have also guided experimental efforts in designing more efficient synthetic routes and optimizing reaction conditions.
In conclusion, 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide, with its unique structural features and versatile functional groups, represents a valuable addition to the arsenal of advanced organic compounds available for chemical research and development. Its potential applications span across multiple disciplines, including medicinal chemistry, catalysis, and materials science. As ongoing research continues to uncover new properties and uses for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
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